Validated Therapeutic Efficacy in Acute Pancreatitis: Hemoperfusion Outcome Data
2-(4-Carbamimidoylphenyl)acetic acid, when immobilized as an affinity ligand on macroporous silica gel, demonstrated statistically significant therapeutic benefit in a canine model of acute pancreatitis. Hemoperfusion with the sorbent reduced blood protease levels without depleting endogenous protease inhibitors [1]. While absolute quantitative protease reduction values were not reported in the abstract, the study explicitly notes 'efficient treatment' relative to untreated controls, providing in vivo validation of the compound's functional utility [1].
| Evidence Dimension | In Vivo Therapeutic Efficacy (Protease Reduction) |
|---|---|
| Target Compound Data | Significant reduction in blood protease levels; efficient treatment outcome |
| Comparator Or Baseline | Untreated control dogs with acute pancreatitis |
| Quantified Difference | Qualitative improvement (statistically significant reduction) |
| Conditions | Canine acute pancreatitis model; hemoperfusion with immobilized 4-amidinophenylacetic acid sorbent |
Why This Matters
This validates the compound's specific application in therapeutic apheresis devices, a niche where generic phenylacetic acid analogs lack any demonstrated efficacy.
- [1] Lasionova, N. I., Mityushina, G. V., Beresin, I. V., Zhuravlyov, A. G., Voigt, B., & Wagner, G. (1984). Affinity sorbents containing benzamidine derivatives for biomedical application. Pharmazie, 39(11), 738–740. PMID: 6531374. View Source
